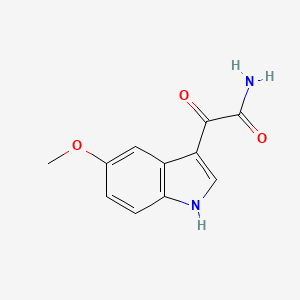

2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-6-2-3-9-7(4-6)8(5-13-9)10(14)11(12)15/h2-5,13H,1H3,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBDWJMWMJTPQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C(=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660347 | |

| Record name | 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52055-22-8 | |

| Record name | 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide from 5-Methoxyindole

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthetic pathway to 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide, a valuable building block in medicinal chemistry, starting from the readily available precursor, 5-methoxyindole. The narrative delves into the mechanistic underpinnings of the reaction, explains the rationale behind key experimental parameters, and offers detailed, self-validating protocols for the synthesis and characterization of the target molecule and its critical intermediate.

Introduction: The Significance of the Indole-3-glyoxylamide Scaffold

The indole-3-glyoxylamide moiety is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Its synthetic accessibility and the potential for diverse functionalization make it an attractive scaffold for the development of novel therapeutic agents. This guide focuses on a robust and widely employed two-step synthesis of a key derivative, this compound, which serves as a precursor for more complex molecules.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from 5-methoxyindole is efficiently achieved through a two-step process:

-

Electrophilic Acylation: The indole ring of 5-methoxyindole is first acylated at the electron-rich C3 position using oxalyl chloride to form the reactive intermediate, (5-methoxy-1H-indol-3-yl)(oxo)acetyl chloride.

-

Amidation: The resulting acyl chloride is then reacted with an ammonia source to yield the final product, this compound.

This approach is favored for its high yields and the relatively mild conditions required.

Visualizing the Workflow

Figure 1: Overall synthetic workflow from 5-methoxyindole to this compound.

Part 1: Electrophilic Acylation of 5-Methoxyindole

The first step involves the reaction of 5-methoxyindole with oxalyl chloride. This is a classic example of an electrophilic aromatic substitution, where the highly nucleophilic indole ring attacks the electrophilic acylating agent.

Mechanistic Insights

The indole nucleus is an electron-rich aromatic system, with the highest electron density at the C3 position. This makes it highly susceptible to attack by electrophiles. Oxalyl chloride, with its two electrophilic carbonyl carbons, serves as a potent acylating agent. The reaction proceeds without the need for a Lewis acid catalyst, a testament to the high reactivity of the indole ring.[1]

Figure 2: Simplified mechanism of electrophilic acylation of 5-methoxyindole with oxalyl chloride.

Causality Behind Experimental Choices

-

Solvent: Anhydrous diethyl ether is a common solvent for this reaction. Its anhydrous nature is crucial to prevent the hydrolysis of the highly reactive oxalyl chloride and the resulting acyl chloride intermediate.

-

Temperature: The reaction is typically initiated at 0°C. This is to control the initial exothermic reaction between the highly reactive indole and oxalyl chloride, minimizing the formation of side products. The reaction is then allowed to warm to room temperature to ensure completion.

-

Reagent Stoichiometry: A slight excess of oxalyl chloride is often used to ensure complete consumption of the starting 5-methoxyindole.

Detailed Experimental Protocol: Synthesis of (5-methoxy-1H-indol-3-yl)(oxo)acetyl chloride

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 5-methoxyindole (1.0 eq).

-

Solvent Addition: Anhydrous diethyl ether is added to the flask to form a suspension.

-

Cooling: The flask is cooled to 0°C in an ice bath.

-

Reagent Addition: A solution of oxalyl chloride (1.1-1.2 eq) in anhydrous diethyl ether is added dropwise to the stirred suspension over a period of 30 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Intermediate: The resulting precipitate, (5-methoxy-1H-indol-3-yl)(oxo)acetyl chloride, is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum. This intermediate is typically used in the next step without further purification due to its reactivity.

Self-Validation for the Intermediate

-

Appearance: The product is typically a yellow to orange solid.

-

Handling: The intermediate is moisture-sensitive and should be handled under an inert atmosphere. It is advisable to proceed to the next step immediately after isolation.

Part 2: Amidation of (5-methoxy-1H-indol-3-yl)(oxo)acetyl chloride

The second step involves the conversion of the acyl chloride intermediate to the desired amide through a nucleophilic acyl substitution reaction with ammonia.

Mechanistic Insights

The carbonyl carbon of the acyl chloride is highly electrophilic and readily attacked by the lone pair of electrons on the nitrogen atom of ammonia. The initial tetrahedral intermediate then collapses, eliminating a chloride ion to form the stable amide product.

Causality Behind Experimental Choices

-

Reagent: Aqueous ammonia is a readily available and effective source of the ammonia nucleophile.

-

Solvent: Dichloromethane (DCM) is a suitable solvent as it is relatively inert and allows for easy workup.

-

Base: While not always explicitly required with a strong nucleophile like ammonia, a mild base such as triethylamine can be added to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction.[2][3] This prevents the protonation of the ammonia, which would render it non-nucleophilic.

-

Temperature: The reaction is carried out at 0°C to control the exothermic reaction and minimize potential side reactions.

Detailed Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A clean, dry round-bottom flask is charged with the (5-methoxy-1H-indol-3-yl)(oxo)acetyl chloride intermediate from the previous step and dichloromethane.

-

Cooling: The flask is cooled to 0°C in an ice bath.

-

Reagent Addition: Chilled aqueous ammonia is added dropwise to the stirred suspension. The addition should be slow to control the reaction temperature.

-

Reaction Progression: The reaction mixture is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 1-2 hours. TLC can be used to monitor the disappearance of the starting material.

-

Workup: The reaction mixture is diluted with water and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a solid.

Self-Validation for the Final Product

A comprehensive characterization of the final product is essential to confirm its identity and purity.

| Parameter | Expected Outcome |

| Appearance | Off-white to pale yellow solid |

| Melting Point | A sharp melting point range should be observed and compared to literature values. |

| ¹H NMR | Characteristic peaks for the indole ring protons, the methoxy group, and the amide protons should be present at their expected chemical shifts and with the correct integration. |

| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule, including the two carbonyl carbons, should be observed. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and ketone), and C-O stretching (methoxy) should be present.[4] |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the product (C₁₁H₁₀N₂O₃) should be observed. |

Conclusion

The synthesis of this compound from 5-methoxyindole via an oxalyl chloride-mediated acylation followed by amidation is a reliable and efficient method for producing this valuable chemical intermediate. By understanding the underlying reaction mechanisms and the rationale for the chosen experimental conditions, researchers can confidently execute this synthesis and obtain a high-purity product suitable for further applications in drug discovery and development. The protocols provided in this guide, coupled with the self-validating characterization data, offer a robust framework for the successful synthesis of this important indole derivative.

References

-

Various Authors. (2014). What is the role of TEA in amide coupling, in the reaction between the 2nd amine and benzoyl chloride?. ResearchGate. Retrieved from [Link][3]

-

El-Gohary, N. S., & Shaaban, M. R. (2016). 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1493–1496. Retrieved from [Link][4]

-

Various Authors. (2020). Reaction between oxalyl chloride and indole. Sciencemadness Discussion Board. Retrieved from [Link][1][5]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sciencemadness Discussion Board - Reaction between oxalyl chloride and indole - Powered by XMB 1.9.11 [sciencemadness.org]

A Technical Guide to the Mechanism of Action of 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide as a Phosphoinositide 3-Kinase (PI3K) Pathway Modulator

Executive Summary: The indole-3-glyoxamide scaffold is a privileged structure in medicinal chemistry, giving rise to compounds with a wide array of pharmacological activities.[1] This guide focuses on a specific derivative, 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide, and elucidates its mechanism of action as a modulator of the Phosphoinositide 3-Kinase (PI3K) signaling pathway. The PI3K/AKT/mTOR cascade is a critical regulator of cell metabolism, growth, and survival, and its dysregulation is a hallmark of many cancers.[2][3] Natural and synthetic indole compounds have demonstrated potent anti-cancer properties, often through targeted regulation of this very pathway.[4][5] This document provides a detailed overview of the compound's interaction with its primary molecular target, the downstream cellular consequences, and robust, field-proven protocols for validating this mechanism in a research setting.

Molecular Profile and Primary Target Interaction

This compound belongs to the indole-3-glyoxamide class of compounds.[1] Its structure features an indole core, which is a common motif in molecules designed to target the ATP-binding pocket of kinases. The combination of the indole nucleus with the glyoxylamide functional group creates a versatile template for developing potent and selective enzyme inhibitors.[1]

Primary Target: Phosphoinositide 3-Kinase (PI3K)

The primary molecular target of this compound class is the family of phosphoinositide 3-kinases (PI3Ks). PI3Ks are lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides, playing a crucial role in signal transduction.[6] Specifically, Class I PI3Ks convert phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger.[6]

The indole-3-glyoxamide scaffold positions this compound as an ATP-competitive inhibitor . It is designed to occupy the kinase domain's active site, preventing the binding of ATP and subsequent phosphorylation of PIP2. The efficacy of such inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50).

Isoform Selectivity

The PI3K family has multiple isoforms (e.g., α, β, γ, δ), and achieving isoform selectivity is a key goal in drug development to maximize therapeutic effects while minimizing off-target toxicities.[6] The inhibitory profile of this compound against various isoforms is critical to understanding its specific biological effects. Below is a representative table summarizing hypothetical selectivity data.

| PI3K Isoform | IC50 (nM) | Target Role |

| PI3Kα | 50 | Growth, Proliferation |

| PI3Kβ | 450 | Platelet aggregation, Glucose metabolism |

| PI3Kγ | 800 | Inflammation, Immune cell trafficking |

| PI3Kδ | 650 | B-cell signaling, Immune function |

Note: Data are representative examples for illustrative purposes.

This profile suggests a degree of selectivity for the PI3Kα isoform, which is frequently mutated and hyperactivated in various cancers, making it a major target for anticancer drug discovery.[6]

Downstream Signaling Cascade: The PI3K/AKT/mTOR Pathway

Inhibition of PI3Kα by this compound initiates a cascade of downstream effects by blocking the production of PIP3.[6] This prevents the recruitment and activation of key downstream effectors, most notably the serine/threonine kinase AKT.

The subsequent deactivation of the AKT signaling hub leads to:

-

Reduced Cell Survival: Decreased phosphorylation of pro-apoptotic proteins like BAD.

-

Inhibition of Proliferation: Downregulation of cell cycle progression.

-

Suppression of mTORC1 Signaling: AKT can no longer relieve inhibition of the mTORC1 complex, a master regulator of protein synthesis and cell growth.[2] This leads to reduced phosphorylation of downstream targets like ribosomal protein S6 (S6).[7]

The following diagram illustrates the mechanism of inhibition within the PI3K/AKT/mTOR pathway.

Experimental Validation of the Mechanism

To rigorously validate the proposed mechanism of action, a multi-step experimental approach is required, progressing from direct target engagement in a purified system to functional consequences in a cellular environment.

In Vitro Validation: Direct Target Engagement

The first step is to confirm that the compound directly inhibits the kinase activity of its intended target. A homogenous, luminescence-based kinase assay is a robust and high-throughput compatible method for this purpose.[8]

Protocol: PI3Kα ADP-Hunter™ Kinase Activity Assay

-

Principle: This assay quantifies the amount of ADP produced during the kinase reaction, which is a universal byproduct of kinase activity.[8] The amount of ADP is inversely proportional to a luminescence signal. A potent inhibitor will reduce ADP production, resulting in a higher signal.

-

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Reconstitute recombinant human PI3Kα enzyme, substrate (PIP2), and ATP according to the supplier's protocol (e.g., Eurofins DiscoverX).

-

Kinase Reaction: In a 384-well plate, add 5 µL of the compound dilution to wells. Add 2.5 µL of a 4x PI3Kα enzyme solution. Add 2.5 µL of a 4x PIP2/ATP substrate solution to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for 1 hour. The choice of ATP concentration is critical; it should be set near the Km value for ATP to ensure sensitive detection of ATP-competitive inhibitors.[8]

-

Detection: Add 5 µL of ADP Hunter™ Reagent A, followed by 10 µL of Reagent B.

-

Signal Readout: Incubate for 60 minutes in the dark, then read the luminescence on a compatible plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.

-

Cellular Validation: Downstream Pathway Inhibition

After confirming direct target engagement, the next critical step is to demonstrate that the compound inhibits the PI3K pathway within a cellular context.[9] Western blotting for the phosphorylation status of downstream markers, such as AKT, is a gold-standard method.[7]

Protocol: Western Blot for Phospho-AKT (Ser473) Inhibition

-

Principle: Activation of the PI3K pathway leads to the phosphorylation of AKT at key residues like Serine 473.[2] A successful PI3K inhibitor will reduce the level of phosphorylated AKT (p-AKT) upon growth factor stimulation, without affecting total AKT levels.

-

Methodology:

-

Cell Culture: Seed a relevant cancer cell line (e.g., MCF-7, which often has PIK3CA mutations) in 6-well plates and grow to 80% confluency.

-

Serum Starvation: Replace the growth medium with a serum-free medium for 12-24 hours to reduce basal PI3K pathway activity.

-

Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for 2 hours.

-

Stimulation: Stimulate the PI3K pathway by adding a growth factor like insulin (100 nM) or IGF-1 for 15-30 minutes.

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate with a primary antibody specific for phospho-AKT (Ser473) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total AKT and a loading control like β-actin.

-

The following diagram outlines the experimental workflow for cellular validation.

Pharmacological Implications and Future Directions

The targeted inhibition of the PI3Kα isoform by compounds like this compound holds significant promise for cancer therapy, particularly for tumors harboring activating PIK3CA mutations.[10] The mechanistic framework provided here offers a basis for its preclinical and clinical development.

Future research should focus on:

-

Comprehensive Selectivity Profiling: Testing the inhibitor against a broad panel of kinases to identify potential off-target effects.

-

In Vivo Efficacy: Evaluating the compound's anti-tumor activity in xenograft models derived from PIK3CA-mutant cancer cell lines.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Establishing a clear relationship between drug exposure and target inhibition (p-AKT levels) in tumor tissue.

-

Combination Therapies: Exploring synergistic effects with other targeted agents or standard-of-care chemotherapies.

By systematically applying the principles and protocols outlined in this guide, researchers can thoroughly characterize the mechanism of action of novel PI3K inhibitors and accelerate their path toward clinical application.

References

-

Bader, A. G., Kang, S., & Vogt, P. K. (2005). Cancer-specific mutations in PIK3CA are oncogenic in vivo. Proceedings of the National Academy of Sciences, 102(20), 7414-7419. [Link]

-

Eurofins DiscoverX. (n.d.). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved January 20, 2026, from [Link]

-

Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140-156. [Link]

-

Khan, I., et al. (2013). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and Their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Anticancer Agents in Medicinal Chemistry, 13(7), 1002-1013. [Link]

-

Samuels, Y., et al. (2004). High frequency of mutations of the PIK3CA gene in human cancers. Science, 304(5670), 554-554. [Link]

-

Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting. Nature Reviews Cancer, 15(1), 7-24. [Link]

-

Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497-5510. [Link]

-

Zhou, Y., et al. (2021). Development of anti-breast cancer PI3K inhibitors based on 7-azaindole derivatives through scaffold hopping: Design, synthesis and in vitro biological evaluation. Bioorganic Chemistry, 117, 105405. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijper.org [ijper.org]

- 6. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measuring PI3K Activation: Clinicopathologic, Immunohistochemical, and RNA Expression Analysis in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Development of anti-breast cancer PI3K inhibitors based on 7-azaindole derivatives through scaffold hopping: Design, synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of indole-3-glyoxylamide derivatives

An In-Depth Technical Guide to the Biological Activity of Indole-3-Glyoxylamide Derivatives

Introduction: The Versatility of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of ligands for a diverse array of biological targets.[1] When combined with a glyoxylamide function, it forms the indole-3-glyoxylamide (IGA) scaffold, a template that has been masterfully exploited by medicinal chemists to generate compounds with a wide spectrum of pharmacological activities.[1] These synthetic derivatives have shown significant potential as anticancer, anti-inflammatory, and antiviral agents, with some advancing into clinical trials.[1][2]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of activities to provide a deeper understanding of the mechanisms of action, the rationale behind experimental designs, and detailed protocols for evaluating the biological efficacy of this promising class of compounds.

Anticancer Activity: Targeting Cellular Proliferation and Survival

The most extensively studied application of IGA derivatives is in oncology. These compounds combat cancer through multiple mechanisms, most notably by disrupting the cytoskeletal machinery essential for cell division and by co-opting cellular pathways to induce apoptosis.

Mechanism of Action: Microtubule Destabilization

A primary anticancer strategy for many IGA derivatives involves the disruption of microtubule dynamics. Microtubules are critical components of the cytoskeleton, forming the mitotic spindle that segregates chromosomes during cell division. Their destabilization is a validated therapeutic approach.

Causality: Indole-3-glyoxylamides, such as the well-studied compound Indibulin (D-24851) , function as potent antimitotic agents.[1][3] They exert their effect by binding to the colchicine site on β-tubulin.[1][4][5] This binding event inhibits the polymerization of tubulin dimers into microtubules. The resulting failure to form a functional mitotic spindle activates a cellular failsafe known as the spindle assembly checkpoint, which arrests the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.[1][5] A key advantage observed in preclinical studies is that Indibulin does not exhibit the neurotoxicity commonly associated with other tubulin-binding agents like taxanes, potentially due to a lower affinity for tubulin in differentiated neurons.[1]

Data Summary: Anticancer Activity of Key IGA Derivatives

| Compound ID | Key Structural Features | Target Cell Line(s) | Reported Activity (IC₅₀) | Primary Mechanism | Reference |

| Indibulin (13) | N-(pyridin-4-yl), 1-(4-chlorobenzyl) | Broad spectrum (e.g., SKOV3, U87, MDR lines) | Low µM range | Tubulin Polymerization Inhibitor | [1][3] |

| BPR0C261 (14) | N-heterocyclic substitutions | NUGC3, P388, HepG2, MCF7 | Low µM range | Tubulin Polymerization Inhibitor | [1][5] |

| Compound 19 | C5-tethered moiety | DU145 (prostate) | 0.14 µM | Tubulin Polymerization Inhibitor | [1] |

| Compound 20 | Thiazole-linked moiety | DU145 (prostate) | 0.093 µM | Tubulin Polymerization Inhibitor | [1][6] |

| Compound 26 | 2-phenyl, dipeptide side chain | Glioblastoma (GBM) cells | 4.3 nM (p53-MDM2) | Dual TSPO/p53-MDM2 Modulator | [1] |

A crucial step in validating this mechanism is to directly measure the effect of a compound on tubulin assembly in a cell-free system. This is commonly achieved through a fluorescence-based assay.

Caption: Workflow for an in vitro tubulin polymerization fluorescence assay.

This protocol is adapted from commercially available kits and standard laboratory practices.[7]

-

Reagent Preparation:

-

Thaw purified tubulin protein (e.g., porcine brain tubulin) on ice.

-

Prepare the reaction buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP. Add a fluorescence reporter that binds to polymerized tubulin.

-

Prepare serial dilutions of the test IGA derivative and control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer) in a suitable solvent like DMSO. The final DMSO concentration in the assay should be kept low (<1%).

-

-

Assay Setup:

-

Use a pre-warmed (37°C) 96-well black plate suitable for fluorescence measurements.

-

Add 5 µL of the test compound dilutions or DMSO (vehicle control) to the appropriate wells.

-

On ice, mix the tubulin protein with the reaction buffer to achieve a final concentration of approximately 2 mg/mL.

-

-

Initiation and Measurement:

-

Initiate the polymerization reaction by adding 50 µL of the tubulin/buffer mix to each well.

-

Immediately place the plate into a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (e.g., Ex. 360 nm, Em. 450 nm) every 30-60 seconds for at least 60-90 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each concentration of the test compound.

-

An effective inhibitor (destabilizer) will show a reduced rate of fluorescence increase and a lower final plateau compared to the DMSO control.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

Mechanism of Action: Dual-Target Modulation for Apoptosis Induction

In highly aggressive cancers like glioblastoma multiforme (GBM), single-target therapies often fail. A sophisticated strategy involves designing IGA derivatives that can simultaneously modulate multiple pro-survival pathways.

Causality: Certain 2-phenylindol-3-ylglyoxylamide (PIGA) derivatives have been engineered to dually target the mitochondrial translocator protein (TSPO) and inhibit the p53-murine double minute 2 (MDM2) interaction.[1] Most GBM tumors overexpress TSPO and MDM2 while retaining wild-type p53. MDM2 is a negative regulator of the p53 tumor suppressor protein. By inhibiting the p53-MDM2 interaction, these IGA compounds release p53 to perform its pro-apoptotic functions. Concurrently, their binding to TSPO can trigger the opening of the mitochondrial permeability transition pore, leading to mitochondrial membrane potential collapse and further promoting apoptosis. This synergistic, two-pronged attack is more effective than targeting either pathway alone.[1]

Caption: Dual-targeting mechanism of IGAs in glioblastoma.

Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases. Select IGA derivatives have demonstrated anti-inflammatory properties, particularly in the context of neuroinflammation.

Causality: The mechanism is not fully elucidated for all derivatives, but one key pathway involves the promotion of neurosteroid synthesis.[1] For instance, in models of multiple sclerosis, certain IGAs were shown to increase the central nervous system's production of allopregnanolone, a neurosteroid with known anti-inflammatory and neuroprotective effects. This was associated with an increase in the anti-inflammatory cytokine IL-10, suggesting a modulation of the immune response towards a less inflammatory state.[1] While many inflammatory conditions are driven by the NF-κB pathway, which controls the transcription of pro-inflammatory genes, the direct role of IGAs in this specific pathway requires further investigation.[8][9][10]

Caption: Proposed anti-inflammatory mechanism via neurosteroidogenesis.

Antiviral Activity

The IGA scaffold has also been explored for its potential in combating viral infections, including those caused by HIV and SARS-CoV-2.[2][11]

Causality: A common target for antiviral drugs is the viral protease, an enzyme essential for cleaving viral polyproteins into functional units required for replication. Synthetic IGA derivatives have been identified as inhibitors of key viral proteases, such as the SARS-CoV-2 3CL protease (3CLpro).[2] By blocking the active site of this enzyme, the compounds prevent viral maturation, thereby halting the infection cycle.

Data Summary: Antiviral Activity of IGA Derivatives

| Compound Class/ID | Target Virus | Specific Target | Reported Activity | Reference |

| Synthetic Brominated IGAs | SARS-CoV-2 | 3CL Protease | Moderate Inhibition | [2] |

| General Indole Derivatives | HIV-1 | Integrase, Reverse Transcriptase | IC₅₀ in low µM range | [11] |

| General Indole Derivatives | Hepatitis C Virus (HCV) | Polymerase | EC₅₀ in low µM range | [11] |

A standard method to screen for antiviral activity is the cytopathic effect (CPE) reduction assay. This cell-based assay measures the ability of a compound to protect host cells from virus-induced death.

Caption: Workflow for a cytopathic effect (CPE) reduction antiviral assay.

This is a generalized protocol for screening antiviral compounds.[12][13]

-

Cell Plating:

-

Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) into a 96-well microplate at a density that will yield a confluent monolayer after 24 hours of incubation.

-

-

Compound Addition:

-

Prepare two-fold serial dilutions of the test IGA derivative in cell culture medium.

-

Remove the growth medium from the confluent cell monolayer and add the compound dilutions. Include wells for "cells only" (negative control) and "virus only" (positive control) containing medium without the compound.

-

-

Viral Infection:

-

Add a standardized amount of virus (e.g., 100 TCID₅₀) to all wells except the "cells only" control.

-

Incubate the plate at 37°C in a 5% CO₂ incubator.

-

-

Endpoint Evaluation:

-

Monitor the plate daily for the appearance of viral CPE. The assay is typically stopped when CPE in the "virus only" control wells reaches 75-100%.

-

Quantify cell viability. This can be done visually by staining the remaining adherent cells with a dye like Crystal Violet or quantitatively using a metabolic assay like MTT.

-

-

Data Analysis:

-

The effective concentration 50% (EC₅₀) is determined by plotting the percentage of CPE inhibition against the log of the compound concentration and performing a non-linear regression analysis. The EC₅₀ is the concentration of the compound that protects 50% of the cells from virus-induced death.

-

Conclusion and Future Perspectives

Indole-3-glyoxylamide derivatives represent a structurally versatile and pharmacologically potent class of molecules. Their demonstrated efficacy as anticancer agents, particularly as tubulin polymerization inhibitors, has established them as a valuable scaffold in oncology drug discovery. Emerging research into their anti-inflammatory and antiviral activities further broadens their therapeutic potential.

Future research should focus on several key areas:

-

Target Selectivity: Enhancing selectivity for cancer-specific targets to further improve the therapeutic index and reduce potential off-target effects.

-

Pharmacokinetics: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure better oral bioavailability and in vivo efficacy.

-

Mechanism Elucidation: Deeper investigation into the signaling pathways modulated by these compounds, particularly for their anti-inflammatory and antiviral effects.

-

Combination Therapies: Exploring the synergistic potential of IGA derivatives with existing chemotherapeutics, targeted agents, or immunotherapies to overcome drug resistance.

The continued exploration and ingenious modification of the indole-3-glyoxylamide scaffold hold significant promise for the development of novel therapeutics to address unmet needs in cancer, inflammatory diseases, and virology.

References

-

Carroll, A. R., et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Marine Drugs. Available at: [Link]

-

Simone, R., et al. (2021). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Pharmaceuticals. Available at: [Link]

-

Buvana, C., et al. (2020). Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]

-

Colley, H. E., et al. (2015). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry. Available at: [Link]

-

Buvana, C., et al. (2020). Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]

-

Colley, H. E., et al. (2015). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. PubMed. Available at: [Link]

-

Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]

-

Japanese Society of Medical Oncology. (2021). Guidelines for clinical evaluation of anti-cancer drugs. Cancer Science. Available at: [Link]

-

Dolcet, X., et al. (2020). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. Available at: [Link]

-

Guggilapu, S. D., et al. (2017). Synthesis of C5-tethered indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

-

Institute for Antiviral Research, Utah State University. Antiviral Assay by CPE. Available at: [Link]

-

Mingaleeva, R., et al. (2013). In vivo screening Models of Anticancer drugs. Life Science Journal. Available at: [Link]

-

Gaskin, F. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Molecular Biology. Available at: [Link]

-

Simone, R., et al. (2021). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]

-

Bodakuntla, S., et al. (2021). Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles. Journal of Visualized Experiments. Available at: [Link]

-

Buvana, C., et al. (2022). Design, Synthesis and Antibacterial Activity of Certain Novel Indole-glyoxylamide Conjugates. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

Asha, K., et al. (2021). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology. Available at: [Link]

-

Eble, M. J., & Feyer, P. (2012). New Anticancer Agents: In Vitro and In Vivo Evaluation. Springer. Available at: [Link]

-

protocols.io. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Available at: [Link]

-

PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Available at: [Link]

-

Carlson, C. B., et al. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Visualized Experiments. Available at: [Link]

-

Antimicrobial Agents and Chemotherapy. (2022). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Available at: [Link]

-

ResearchGate. (2015). Basic protocol to assess preclinical anticancer activity. Available at: [Link]

-

Rahman, M. M., et al. (2023). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers in Chemistry. Available at: [Link]

-

Taylor & Francis Online. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Available at: [Link]

-

Uddin, M. S., et al. (2023). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Molecules. Available at: [Link]

-

Charles River Laboratories. Antiviral & Antimicrobial Testing. Available at: [Link]

-

Guggilapu, S. D., et al. (2017). Synthesis of thiazole linked indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2017). NF-κB signaling in inflammation. Available at: [Link]

-

Bio-protocol. In vitro tubulin polymerization assay. Available at: [Link]

-

De Clercq, E. (2005). In vitro methods for testing antiviral drugs. Expert Opinion on Drug Discovery. Available at: [Link]

Sources

- 1. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajprd.com [ajprd.com]

- 4. An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry [mdpi.com]

- 6. Synthesis of thiazole linked indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bio-protocol.org [bio-protocol.org]

- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. purformhealth.com [purformhealth.com]

- 11. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]

- 12. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 13. criver.com [criver.com]

A Technical Guide to 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide: A Potent Indole-3-Glyoxylamide Class Tubulin Polymerization Inhibitor

Abstract

Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitotic spindle formation and are a cornerstone target in cancer chemotherapy.[1][2] Agents that interfere with tubulin dynamics can induce cell cycle arrest and apoptosis, making them effective anti-proliferative agents.[2][3] The indole scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds that inhibit tubulin polymerization.[3][4][5] Within this broad family, the indole-3-glyoxylamides have emerged as a promising class of potent tubulin destabilizers.[5][6] This guide provides an in-depth technical overview of the representative compound 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide, detailing its mechanism of action, experimental validation, and therapeutic potential as a tubulin polymerization inhibitor.

The Mechanistic Imperative: Colchicine Site Inhibition

The primary mechanism of action for this compound and its analogues is the destabilization of microtubules.[1][2] This is achieved through direct binding to β-tubulin at the colchicine binding site, one of the three well-characterized drug-binding domains on the protein.[6] This interaction is non-covalent and effectively prevents the tubulin heterodimers from polymerizing into microtubules.

The causality of this interaction cascades through several cellular processes:

-

Inhibition of Polymerization: By occupying the colchicine site, the compound prevents the conformational changes in tubulin necessary for its assembly into protofilaments, the building blocks of microtubules.[1][6]

-

Disruption of Microtubule Dynamics: The cellular microtubule network is in a constant state of flux, with assembly and disassembly finely balanced. The compound shifts this equilibrium towards depolymerization.[3]

-

Mitotic Spindle Malformation: In proliferating cells, the disruption of microtubule dynamics prevents the formation of a functional mitotic spindle during prophase.[1]

-

G2/M Phase Arrest: The spindle assembly checkpoint, a critical cellular surveillance mechanism, detects the malformed spindle and halts the cell cycle at the G2/M transition to prevent aberrant chromosome segregation.[7][8]

-

Induction of Apoptosis: Prolonged arrest at the G2/M phase ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][7]

This sequence establishes the compound as a potent antimitotic agent, with a mechanism shared by other successful microtubule-targeting drugs.

Caption: Mechanism of this compound.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of indole-3-glyoxylamides is typically straightforward. A common route involves a Friedel-Crafts acylation of the parent indole (5-methoxyindole) with oxalyl chloride to form the reactive glyoxylyl chloride intermediate. This intermediate is then subjected to amidation with the desired amine to yield the final product.[9]

The SAR for this class of compounds reveals the importance of each molecular component:

-

Indole Core: Serves as a critical scaffold for binding. The 5-methoxy group, in particular, has been shown to form important hydrogen bond interactions within the colchicine binding pocket.[10]

-

Glyoxylamide Linker: This two-carbon linker is essential for positioning the terminal amide group correctly for interaction with the tubulin protein.

-

N-Substituent on Amide: Modifications at this position significantly impact potency and pharmacokinetic properties. Aromatic and heterocyclic groups are often explored here to enhance binding affinity.

-

N1-Substituent on Indole: While the parent compound is unsubstituted at the N1 position, research has shown that adding substituents at this site can modulate activity and improve properties like metabolic stability.[6]

Experimental Validation: A Self-Validating Workflow

The characterization of a tubulin polymerization inhibitor requires a tiered approach, moving from a cell-free biochemical context to a cellular one. This workflow ensures that the observed cytotoxicity is directly attributable to the intended mechanism of action.

Caption: Experimental workflow for validating tubulin inhibitors.

Protocol: In Vitro Tubulin Polymerization Assay

This assay provides direct evidence of a compound's ability to inhibit tubulin assembly in a controlled, cell-free environment. It is the foundational experiment for this class of inhibitors.

Principle: The polymerization of purified tubulin into microtubules increases the turbidity (light scattering) of the solution, which can be monitored spectrophotometrically at 340 nm.[11] Alternatively, a fluorescent reporter can be used that specifically incorporates into the microtubule polymer, with the increase in fluorescence corresponding to the rate of polymerization.[12] Inhibitors will reduce the rate and extent of this increase.

Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized >99% pure bovine brain tubulin in ice-cold G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 4 mg/mL. Keep on ice at all times.[11]

-

Prepare a 10 mM stock of GTP in G-PEM buffer.

-

Prepare serial dilutions of the test compound (e.g., from 10 µM to 1 nM) and control compounds (Paclitaxel as a stabilizer, Colchicine as a destabilizer) in G-PEM buffer. Ensure the final DMSO concentration is constant and does not exceed 1%.

-

-

Assay Setup (96-well format):

-

Pre-warm a microplate reader to 37°C.

-

On ice, prepare the master reaction mix. For each 100 µL reaction, combine tubulin solution and GTP to their required final concentrations (e.g., 3.6 mg/mL tubulin, 1 mM GTP).[11]

-

To a pre-chilled 96-well plate, add 10 µL of the diluted test compound, control, or vehicle to the appropriate wells.

-

Add 90 µL of the tubulin/GTP master mix to each well.

-

-

Data Acquisition:

-

Data Analysis:

-

Plot the absorbance/fluorescence versus time for each concentration.

-

Determine the maximum polymerization rate (Vmax) from the steepest slope of the curve.

-

Calculate the percentage of inhibition at each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Protocol: Cellular Cytotoxicity Assay (SRB Assay)

This assay determines the concentration at which the compound inhibits cell growth, providing a measure of its potency in a cellular context.

Principle: The Sulforhodamine B (SRB) assay is a cell density-based assay where the dye binds stoichiometrically to cellular proteins. The amount of bound dye is directly proportional to the number of living cells.

Methodology:

-

Cell Plating: Seed cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates five times with water and allow them to air dry. Stain the fixed cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.

-

Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry. Solubilize the bound dye with 10 mM Tris base solution.

-

Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) from a dose-response curve.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol validates the on-target effect of the compound by confirming that it induces arrest at the G2/M phase of the cell cycle, as expected for a tubulin polymerization inhibitor.[8]

Methodology:

-

Cell Treatment: Culture cells in 6-well plates and treat them with the test compound at concentrations around its GI50 value for 18-24 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution of treated cells to vehicle-treated controls to identify accumulation in the G2/M phase.[13]

Quantitative Data Summary

While data for the precise parent compound this compound is not extensively published, the indole-3-glyoxylamide series has been well-characterized. The following table summarizes representative data for potent analogues from this class, demonstrating their efficacy.[6]

| Compound ID (Reference[6]) | N1-Indole Substituent | Amide Substituent | Tubulin IC50 (µM) | FaDu Cell LC50 (µM) |

| 32 | -CH₂-(2-pyridyl) | 4-Methoxyphenyl | 0.23 | 0.032 |

| 33 | -CH₂-(3-pyridyl) | 4-Methoxyphenyl | 0.17 | 0.023 |

| 59 | -CH₂CH₂-O-CH₂CH₂-O-CH₃ | 4-Methoxyphenyl | 0.19 | 0.021 |

| Colchicine | N/A | N/A | 0.54 | 0.005 |

Data sourced from "An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer".[6] LC50 refers to the lethal concentration for 50% of cells.

This data demonstrates that compounds in this series inhibit tubulin polymerization at sub-micromolar concentrations and exhibit potent cytotoxicity against cancer cell lines, often exceeding the potency of the reference inhibitor, colchicine, in the tubulin polymerization assay.[6]

Conclusion and Future Directions

This compound serves as a quintessential example of the indole-3-glyoxylamide class of tubulin polymerization inhibitors. The mechanism is well-defined, involving binding to the colchicine site on β-tubulin, which leads to microtubule network disruption, G2/M cell cycle arrest, and apoptosis. The experimental workflow to validate such compounds is robust and provides a clear path from biochemical activity to cellular phenotype.

The therapeutic potential of this class is significant. Research has already demonstrated that optimized analogues possess oral bioavailability and can inhibit tumor growth in xenograft models.[6] Future work will likely focus on:

-

Improving Pharmacokinetics: Further modification of the indole and amide substituents to enhance drug-like properties such as solubility, metabolic stability, and oral bioavailability.

-

Overcoming Resistance: Evaluating the efficacy of these compounds against multidrug-resistant (MDR) cancer cell lines, as colchicine-site inhibitors are often less susceptible to efflux by pumps like P-glycoprotein.[6]

-

Combination Therapies: Exploring synergistic effects when combined with other anticancer agents that have different mechanisms of action.

References

-

Purohit, R., et al. (2017). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry. Available at: [Link]

-

Wang, Y., et al. (2020). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. Available at: [Link]

-

PubChem. N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; pyridine-4-carbohydrazide. Available at: [Link]

-

Xi, J. L. (2014). A Novel Class Of Tubulin Inhibitots With Promising Anticancer Activities. Globe Thesis. Available at: [Link]

-

O'Boyle, N. M., et al. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. Journal of Chemical Information and Modeling. Available at: [Link]

-

Ren, A., et al. (2023). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. Available at: [Link]

-

Feng, Y-L., et al. (2010). N-Cyclohexyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Rocha, D. D., et al. (2012). Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens. Investigational New Drugs. Available at: [Link]

-

Gunatilaka, A. A. L., et al. (2002). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. Journal of Natural Products. Available at: [Link]

-

Naaz, F., et al. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Future Medicinal Chemistry. Available at: [Link]

-

Barbier, P., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Cancers. Available at: [Link]

-

Bio-protocol. In vitro tubulin polymerization assay. Available at: [Link]

-

Chen, J., et al. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Molecules. Available at: [Link]

-

Pharmaffiliates. N-(2-(5-Methoxy-2-oxoindolin-3-yl)ethyl)acetamide. Available at: [Link]

-

Patsnap Synapse. (2024). What are Tubulin inhibitors and how do they work?. Available at: [Link]

-

Davis, A., et al. (2013). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. Available at: [Link]

-

Miąso, E., et al. (2021). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. Molecules. Available at: [Link]

-

Patil, S. A., et al. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry. Available at: [Link]

- Google Patents. (1988). Total synthesis method for making an indole structure derivative product class...

-

Kumar, P., et al. (2025). Tubulin isotypes polymerise into sectioned microtubules that locally regulate protein binding. bioRxiv. Available at: [Link]

-

Estévez-Gallego, J., et al. (2021). Comprehensive Analysis of Binding Sites in Tubulin. Angewandte Chemie International Edition. Available at: [Link]

-

Naaz, F., et al. (2021). Indole derivatives (2010-2020) as versatile tubulin inhibitors: synthesis and structure-activity relationships. Future Medicinal Chemistry. Available at: [Link]

-

Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols. Available at: [Link]

-

Lu, Y., et al. (2012). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules. Available at: [Link]

Sources

- 1. globethesis.com [globethesis.com]

- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 3. Indole derivatives (2010-2020) as versatile tubulin inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Cyclohexyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies [mdpi.com]

A Technical Guide to the Discovery and Synthesis of Novel Indole-Based Anticancer Agents

This guide provides an in-depth exploration of the discovery, rational design, synthesis, and biological evaluation of novel indole-based compounds as potential anticancer agents. The indole scaffold, a privileged heterocyclic structure, is present in numerous natural products and FDA-approved drugs, highlighting its significance in medicinal chemistry.[1][2] Its unique chemical properties and ability to interact with a multitude of biological targets make it a fertile ground for the development of next-generation cancer therapeutics.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into this dynamic area of oncology research.

The Indole Scaffold: A Privileged Core in Oncology

The indole ring system, consisting of a benzene ring fused to a pyrrole ring, is a cornerstone in the design of anticancer drugs.[5] Its structural versatility allows for modification at multiple positions, enabling fine-tuning of pharmacological properties to achieve high potency and selectivity.[2] Several indole-based alkaloids, such as vincristine and vinblastine, have a long history as effective chemotherapeutic agents.[6] More recently, synthetic indole derivatives like Sunitinib, a multi-kinase inhibitor, have been approved for treating various cancers, underscoring the scaffold's continued clinical relevance.[1][2]

Indole derivatives exert their anticancer effects through diverse mechanisms, including the disruption of microtubule dynamics, inhibition of protein kinases, induction of programmed cell death (apoptosis), and arrest of the cell cycle.[3][4] This pleiotropic activity is a key advantage, allowing for the development of agents that can overcome the drug resistance often associated with conventional therapies.[7]

Key Molecular Targets and Mechanisms of Action

The efficacy of indole-based anticancer agents stems from their ability to interact with critical cellular machinery involved in cancer progression. Understanding these targets is paramount for rational drug design.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[8] Agents that interfere with tubulin polymerization are among the most successful classes of anticancer drugs.[9][10] A significant number of indole derivatives have been identified as potent tubulin inhibitors, often binding to the colchicine site, which leads to microtubule depolymerization, mitotic arrest at the G2/M phase, and subsequent apoptosis.[11][12]

Causality in Design: The design of indole-based tubulin inhibitors often involves attaching specific aryl groups to the C3 and N1 positions of the indole ring. For instance, trimethoxyphenyl (TMP) moieties, which are known to interact with the colchicine binding site, are frequently incorporated into novel indole analogues.[11] The rationale is to mimic the binding mode of known potent inhibitors like combretastatin A-4 (CA-4) while using the indole core as a versatile scaffold to optimize physicochemical properties and reduce toxicity.

Structure-Activity Relationship (SAR) Insights:

-

N1-Substitution: Substitution at the N1 position of the indole with small alkyl groups, like methyl, can significantly enhance activity compared to unsubstituted analogues.[2]

-

C3-Substitution: The nature of the substituent at the C3 position is critical. Groups like 3,4,5-trimethoxybenzoyl are highly favorable for potent inhibition.[11]

-

Linker Modification: The linker between the indole core and other pharmacophoric features, such as an amide spacer, can be modified to improve binding affinity and cellular activity.[11]

Protein Kinase Inhibition

Protein kinases are crucial regulators of cell signaling pathways that control proliferation, survival, and angiogenesis; their dysregulation is a hallmark of cancer.[13][14] The indole scaffold serves as a foundational structure for numerous kinase inhibitors.[15][16] Sunitinib, for example, inhibits multiple receptor tyrosine kinases (RTKs) like VEGFR and PDGFR.

Causality in Design: The development of indole-based kinase inhibitors focuses on creating molecules that can fit into the ATP-binding pocket of the target kinase. The indole ring often acts as a "hinge-binder," forming critical hydrogen bonds with the kinase's hinge region. Substituents are then strategically added to occupy adjacent hydrophobic pockets, thereby increasing affinity and selectivity.

Key Signaling Pathways Targeted:

-

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. Indole compounds have been developed to inhibit key kinases in this cascade, such as PI3K and Akt.[4][17][18] Inactivation of this pathway by indole derivatives can lead to apoptosis in cancer cells.[17]

-

CDK Pathway: Cyclin-dependent kinases (CDKs) regulate the cell cycle. Indole derivatives can inhibit CDKs, leading to cell cycle arrest and preventing cancer cell division.[13][14]

Synthesis of Novel Indole-Based Anticancer Agents

The synthesis of diverse indole libraries is crucial for exploring the chemical space and identifying potent drug candidates. Several classic and modern synthetic methodologies are employed.

Established Synthetic Routes

-

Fischer Indole Synthesis: A classic method involving the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. It is highly versatile for preparing substituted indoles.

-

Cadogan-Sundberg Reductive Cyclization: This method involves the reductive cyclization of ortho-nitrostyrenes or related compounds, often promoted by phosphites like P(OEt)3, to furnish the indole core.[1] This is particularly useful for synthesizing 2,3-disubstituted indoles.

Modern Cross-Coupling Strategies

-

Heck-Matsuda Arylation: This palladium-catalyzed reaction can be used to synthesize indole precursors. For example, the reaction of an arenediazonium salt with an acrylate can produce cinnamates, which can then be cyclized to form the indole ring system.[1]

-

Buchwald-Hartwig Amination: This cross-coupling reaction is instrumental in forming the C-N bond, allowing for the synthesis of N-arylindoles, which are important scaffolds for many kinase inhibitors.

Self-Validating Protocol Design: A robust synthetic protocol must include clear steps for reaction setup, monitoring, workup, and purification. Crucially, it must be validated by thorough characterization of the final product using techniques like NMR (¹H, ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm structure and purity (>95%) before biological testing.

Biological Evaluation: Protocols and Methodologies

Rigorous biological evaluation is essential to determine the efficacy and mechanism of action of newly synthesized compounds.

In Vitro Cytotoxicity Screening

The initial step is to assess the compound's ability to inhibit the growth of cancer cells.[19] The MTT or WST-8 assays are commonly used colorimetric methods for this purpose.[20][21]

Protocol: MTT Cytotoxicity Assay

-

Objective: To determine the concentration of an indole derivative that inhibits 50% of cell growth (IC50).

-

Materials: 96-well plates, human cancer cell lines (e.g., MCF-7 for breast, A549 for lung), complete culture medium, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, multichannel pipette, incubator (37°C, 5% CO2), microplate reader.

-

Step-by-Step Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized indole compounds in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

-

Data Presentation: Cytotoxicity of Lead Indole Compounds

| Compound ID | Target/Class | Cell Line | IC50 (µM) | Reference |

| Indole-A | Tubulin Inhibitor | MCF-7 (Breast) | 0.04 ± 0.06 | [11] |

| Indole-B | Tubulin Inhibitor | A549 (Lung) | 0.15 ± 0.03 | [11] |

| Indole-C | Pyrazolo[4,3-b]indole | HCT-116 (Colon) | 0.58 - 2.41 | [2] |

| Compound 10b | EGFR/p53-MDM2 | K562 (Leukemia) | 0.010 | [22] |

| Compound 5f | Sulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [5][12] |

Mechanistic Assays: Cell Cycle and Apoptosis Analysis

Once a compound shows potent cytotoxicity, the next step is to elucidate its mechanism of action.

-

Cell Cycle Analysis: Flow cytometry is used to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M for tubulin inhibitors).[22] Cells are treated with the compound, stained with a DNA-binding dye like Propidium Iodide (PI), and analyzed to quantify the percentage of cells in G0/G1, S, and G2/M phases.[23]

-

Apoptosis Assay: The induction of apoptosis can be confirmed using methods like Annexin V/PI staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.

Target Validation: Western Blot Analysis

Western blotting is a fundamental technique to detect and quantify specific proteins, confirming that the indole compound modulates its intended target and downstream signaling pathways.[24][25] For example, to validate a tubulin inhibitor, one could measure the expression levels of proteins involved in G2/M arrest (e.g., Cyclin B1).[26] For a kinase inhibitor, one would measure the phosphorylation status of the target kinase and its substrates.[24]

Protocol: Western Blot for Protein Expression

-

Objective: To analyze the expression level of target proteins (e.g., p53, Cyclin B1, cleaved PARP) in cancer cells after treatment with an indole derivative.

-

Materials: Treated cell lysates, SDS-PAGE equipment, PVDF or nitrocellulose membranes, transfer apparatus, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (specific to target proteins), HRP-conjugated secondary antibodies, ECL (Enhanced Chemiluminescence) substrate, imaging system.

-

Step-by-Step Procedure:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[27]

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by size on a polyacrylamide gel.[28]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane via electroblotting.[25][27]

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with Tween 20) to remove unbound primary antibody.[28]

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[28]

-

Washing: Repeat the washing step (6).

-

Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using a digital imaging system.

-

Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.[24]

-

Conclusion and Future Directions

The indole scaffold remains a highly promising and versatile framework for the development of novel anticancer therapeutics.[1] Its ability to target multiple hallmarks of cancer, from uncontrolled proliferation to evasion of apoptosis, provides a rich platform for medicinal chemists.[3] Future research will likely focus on the synthesis of hybrid molecules that combine the indole core with other pharmacophores to achieve multi-targeted activity and overcome drug resistance. Furthermore, advancements in targeted delivery systems can enhance the therapeutic index of potent indole derivatives, minimizing off-target effects and maximizing their clinical potential. The integration of computational design, efficient synthesis, and rigorous, mechanism-driven biological evaluation as outlined in this guide will be critical to unlocking the full potential of this remarkable scaffold in the fight against cancer.

References

- Ahmad, A., Sakr, W. A., & Rahman, K. M. W. (2010). Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds.

-

Ahmad, A., Sakr, W. A., & Rahman, K. M. W. (2010). Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy. Current Drug Targets. [Link]

-

Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry. [Link]

-

Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry. [Link]

-

Various Authors. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]

-

Various Authors. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. [Link]

-

Various Authors. (2020). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PubMed Central. [Link]

-

Various Authors. (2021). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. PubMed Central. [Link]

-

Various Authors. (2024). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. PubMed Central. [Link]

-

Various Authors. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anticancer Agents in Medicinal Chemistry. [Link]

-

Devi, N., Kaur, K., Biharee, A., & Jaitak, V. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Various Authors. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. ResearchGate. [Link]

-

Various Authors. (2019). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. PubMed. [Link]

-

Ahmad, A., Sakr, W. A., & Rahman, K. M. W. (2010). Anticancer Properties of Indole Compounds: Mechanism of Apoptosis Induction and Role in Chemotherapy. Bentham Science Publishers. [Link]

-

Various Authors. (2016). Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. PubMed. [Link]

-

Various Authors. (2017). Indole-based, Antiproliferative Agents Targeting Tubulin Polymerization. PubMed. [Link]

-

Ahmad, A., Sakr, W. A., & Rahman, K. M. W. (2010). Anticancer Properties of Indole Compounds: Mechanism of Apoptosis Induction and Role in Chemotherapy. Ingenta Connect. [Link]

-

Devi, N., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. ResearchGate. [Link]

-

Various Authors. (2019). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. ResearchGate. [Link]

-

Various Authors. (2024). Different mechanisms of indole derivatives as anticancer agents. ResearchGate. [Link]

-

Various Authors. (2021). Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. PubMed. [Link]

-

Various Authors. (2021). Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. Bentham Science. [Link]

-

Ahmad, A., Sakr, W. A., & Rahman, K. M. W. (2010). Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy. Semantic Scholar. [Link]

-

Various Authors. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. europepmc.org. [Link]

-

Various Authors. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega. [Link]

-

Various Authors. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PubMed Central. [Link]

-

Various Authors. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. PubMed. [Link]

-

Various Authors. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

-

Various Authors. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. MDPI. [Link]

-